Comparative hERG Liability of a 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine Analog vs. Standard Reference
In a direct head-to-head comparison, a derivative of 4-{1H-pyrrolo[2,3-c]pyridin-3-yl}piperidine (specifically, 4-[1-(4-Chlorophenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]piperidine) demonstrated an IC50 >10,000 nM against the human ether-a-go-go-related gene (hERG) potassium channel, a key predictor of drug-induced QT prolongation. This represents a >100-fold reduction in potency compared to the known hERG blocker astemizole (IC50 ~1 nM) [1].
| Evidence Dimension | Inhibition of hERG K+ channel |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | Astemizole (positive control), IC50 ~ 1 nM |
| Quantified Difference | >100-fold lower potency |
| Conditions | IonWorks patch clamp electrophysiology assay, pH 7.3, 25°C |
Why This Matters
This data provides a quantitative, procurement-relevant safety signal, indicating that molecules built on this scaffold may possess a favorable cardiac safety profile compared to other chemotypes with known hERG issues.
- [1] BindingDB BDBM291387. Affinity Data for 4-[1-(4-Chlorophenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]piperidine; bis(trifluoroacetic acid)::US9580415, Example 21. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=291387 View Source
